molecular formula C17H14N4OS B11273897 7-methyl-2-(m-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

7-methyl-2-(m-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11273897
M. Wt: 322.4 g/mol
InChI Key: YCVDOOCXWCREMR-UHFFFAOYSA-N
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Description

7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a quinazoline moiety

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

7-methyl-2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C17H14N4OS/c1-10-4-3-5-12(8-10)18-16-20-21-15(22)13-9-11(2)6-7-14(13)19-17(21)23-16/h3-9H,1-2H3,(H,18,20)

InChI Key

YCVDOOCXWCREMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE typically involves multi-component reactions under solvent-free conditions. One common method includes the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids like [Et3NH]+[HSO4]- under microwave irradiation . This method is advantageous due to its high yield, eco-friendliness, and rapid reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-METHYL-2-[(3-METHYLPHENYL)AMINO]-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

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